

4-Butylpiperidine: A Versatile Scaffold for Modern Drug Discovery

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Compound of Interest

Compound Name: **4-Butylpiperidine**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of approved pharmaceuticals and biologically active molecules.^[1] Its conformational flexibility and ability to form diverse molecular interactions make it a highly sought-after component in the design of novel therapeutics. Among the various substituted piperidines, the **4-butylpiperidine** moiety has emerged as a key structural element in the development of potent and selective ligands for a range of biological targets, demonstrating significant potential in therapeutic areas such as neurodegenerative diseases, viral infections, and cardiovascular disorders.

This technical guide provides a comprehensive overview of the **4-butylpiperidine** scaffold in drug discovery. It delves into its synthesis, biological activities, and the structure-activity relationships of its derivatives. Detailed experimental protocols for the synthesis and evaluation of these compounds are provided, alongside quantitative data and visualizations of key signaling pathways to facilitate further research and development in this promising area.

Therapeutic Applications and Biological Activities

The **4-butylpiperidine** scaffold has been successfully incorporated into molecules targeting several key proteins implicated in disease, most notably sigma receptors, C-C chemokine receptor type 5 (CCR5), and T-type calcium channels.

Sigma Receptor Ligands

The **4-butylpiperidine** core is a prominent feature in a number of high-affinity sigma receptor ligands. Sigma receptors, which are divided into $\sigma 1$ and $\sigma 2$ subtypes, are implicated in a variety of central nervous system disorders, including neurodegenerative diseases and psychiatric conditions.^[2]

One of the most well-studied examples is 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP), a potent $\sigma 1$ receptor ligand.^[3] PPBP has demonstrated significant neuroprotective effects in preclinical models of stroke.^[3] Its mechanism of action is believed to involve the modulation of the interaction between neuronal nitric oxide synthase (nNOS) and postsynaptic density protein-95 (PSD-95), thereby reducing excitotoxicity.^[4]

Quantitative Data for Sigma Receptor Ligands

The following table summarizes the binding affinities (K_i) of representative piperidine derivatives for sigma receptors.

Compound	R Group	$\sigma 1 K_i$ (nM)	$\sigma 2 K_i$ (nM)	Selectivity ($\sigma 2/\sigma 1$)
7a	4"-F	2.96 ± 0.5	221.64 ± 8.0	74.88
7c	4"-Cl	5.98 ± 0.41	554.03 ± 34.22	92.65
8a	4"-F	1.41 ± 0.22	>854	>605.67
8c	4"-Cl	2.49 ± 0.24	>854	>342.97
9e	4"-Br	2.95 ± 0.57	>854	>289.49
12c	N-CF ₃ -indazole	0.7	-	-
13g	2-methylphenyl	37	-	-
14a	6-chloro-2-indole	8.1	-	-

Data sourced from multiple studies.^{[5][6]} Note that the specific substitution patterns vary, and direct comparison should be made with caution.

CCR5 Receptor Antagonists

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of R5-tropic strains of HIV-1 into host cells.^[7] Consequently, CCR5 antagonists are an important class of antiretroviral drugs. The **4-butylpiperidine** scaffold has been incorporated into the design of potent CCR5 antagonists. These compounds typically feature a more complex substitution pattern on the piperidine nitrogen to achieve high-affinity binding to the receptor.

Quantitative Data for CCR5 Antagonists

The following table presents the inhibitory concentrations (IC₅₀) of several piperidine-based CCR5 antagonists.

Compound	Modification	CCR5 IC ₅₀ (nM)
1b	Spiro(dihydrobenzthiophene-piperidine)	10
9	Isopropyl on pyrrolidine	-
11	Pyrazolo-piperidine with benzyl and 4-pyridinemethyl	3800 (R5-HIV-1)
TAK-220	4-(4-carbamoylbenzyl)piperidine	3.5 (binding), 0.42 (fusion)

Data compiled from various sources.^{[7][8][9][10]}

T-type Calcium Channel Blockers

Diphenylbutylpiperidines have been identified as potent blockers of voltage-gated calcium channels.^[11] Specifically, derivatives of this class have shown activity against T-type calcium channels, which are implicated in conditions such as epilepsy and neuropathic pain. The 4-butyl group can contribute to the overall lipophilicity and steric profile of the molecule, influencing its interaction with the channel protein.

Quantitative Data for T-type Calcium Channel Blockers

The table below shows the inhibitory activity of representative diphenylbutylpiperidine-type compounds on calcium channels.

Compound	Ca2+ Channel Inhibition	IC50 (nM)
Pimozide	[3H]nitrendipine binding	13-30
Fluspirilene	[3H]nitrendipine binding	13-30
Penfluridol	[3H]nitrendipine binding	13-30
Clopimozide	[3H]nitrendipine binding	13-30

Data from a study on antischizophrenic drugs of the diphenylbutylpiperidine type.[11]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of **4-butylpiperidine** derivatives are crucial for advancing research in this area.

Synthesis of 4-Butylpiperidine Derivatives

A common and versatile method for the synthesis of 4-substituted piperidines is the reductive amination of a corresponding 4-piperidone.[12]

General Protocol for Reductive Amination:

- **Imine Formation:** To a solution of the primary or secondary amine (1.0 eq) and 4-piperidone (1.0 eq) in a suitable solvent (e.g., methanol, dichloroethane), add a catalytic amount of acetic acid.[13] Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate.
- **Reduction:** Cool the reaction mixture in an ice bath and add a mild reducing agent such as sodium cyanoborohydride (NaBH_3CN) or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5 eq) portion-wise.[14] The choice of reducing agent depends on the pH stability of the reactants and intermediates.[14]
- **Reaction Monitoring and Work-up:** Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, quench the reaction by the slow addition of water.

- Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 4-aminopiperidine derivative.

Biological Evaluation Protocols

Sigma Receptor Binding Assay:

This protocol is adapted from established methods for characterizing sigma receptor ligands.[\[2\]](#)

- Membrane Preparation: Homogenize brain tissue (e.g., guinea pig brain for $\sigma 1$) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove debris, and then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
- Binding Reaction: In a 96-well plate, combine the membrane preparation, a radioligand (e.g., --INVALID-LINK--pentazocine for $\sigma 1$), and varying concentrations of the test compound (e.g., **4-butylpiperidine** derivatives). For non-specific binding determination, include a high concentration of a known sigma receptor ligand (e.g., haloperidol).
- Incubation and Filtration: Incubate the plate at 37°C for a specified time (e.g., 150 minutes). Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
- Data Analysis: Measure the radioactivity retained on the filters using a scintillation counter. Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the K_i values for the test compounds using the Cheng-Prusoff equation.

CCR5 Antagonist (HIV-1 Entry) Assay:

This protocol describes a cell-based assay to evaluate the ability of **4-butylpiperidine** derivatives to inhibit HIV-1 entry.

- Cell Culture: Culture a suitable cell line (e.g., TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a luciferase reporter gene under the control of the HIV-1 LTR) in appropriate growth medium.

- Assay Setup: Seed the cells in a 96-well plate and incubate overnight. On the day of the assay, prepare serial dilutions of the test compounds.
- Infection: Pre-incubate a known R5-tropic HIV-1 strain with the diluted test compounds for 1 hour at 37°C. Add the virus-compound mixture to the cells and incubate for 48 hours.
- Luciferase Measurement: After incubation, lyse the cells and measure the luciferase activity using a luminometer.
- Data Analysis: Calculate the percentage of inhibition of viral entry for each compound concentration relative to the virus-only control. Determine the IC50 value by fitting the data to a dose-response curve.

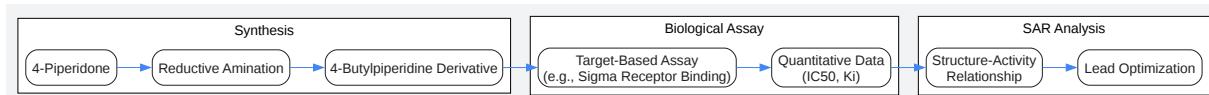
T-type Calcium Channel Assay (Calcium Imaging):

This protocol outlines a fluorescence-based method to assess the inhibitory activity of **4-butylpiperidine** derivatives on T-type calcium channels.

- Cell Preparation: Use a cell line stably expressing a T-type calcium channel subtype (e.g., HEK293 cells). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.
- Compound Incubation: Add varying concentrations of the test compounds to the cells and incubate at room temperature.
- Calcium Influx Measurement: Depolarize the cells with a high-potassium solution to open the voltage-gated calcium channels. Measure the resulting increase in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.
- Data Analysis: The increase in fluorescence corresponds to calcium influx. Calculate the percentage of inhibition of calcium influx for each compound concentration compared to the control (no compound). Determine the IC50 values from the dose-response curves.

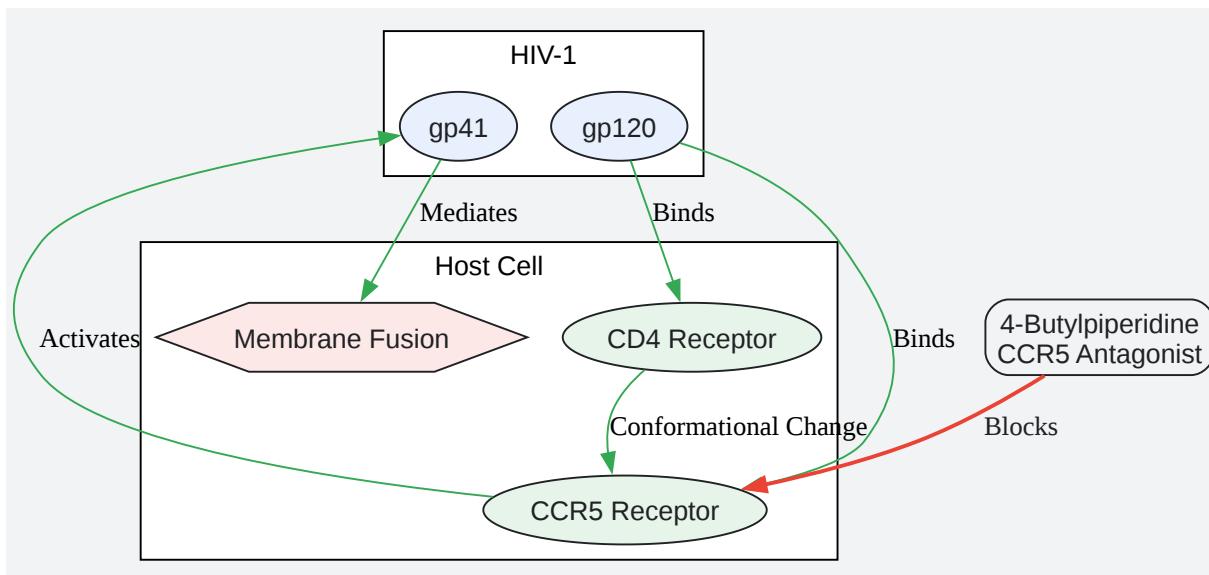
Visualizations of Signaling Pathways and Workflows

Diagrams created using the DOT language for Graphviz are provided below to illustrate key concepts.



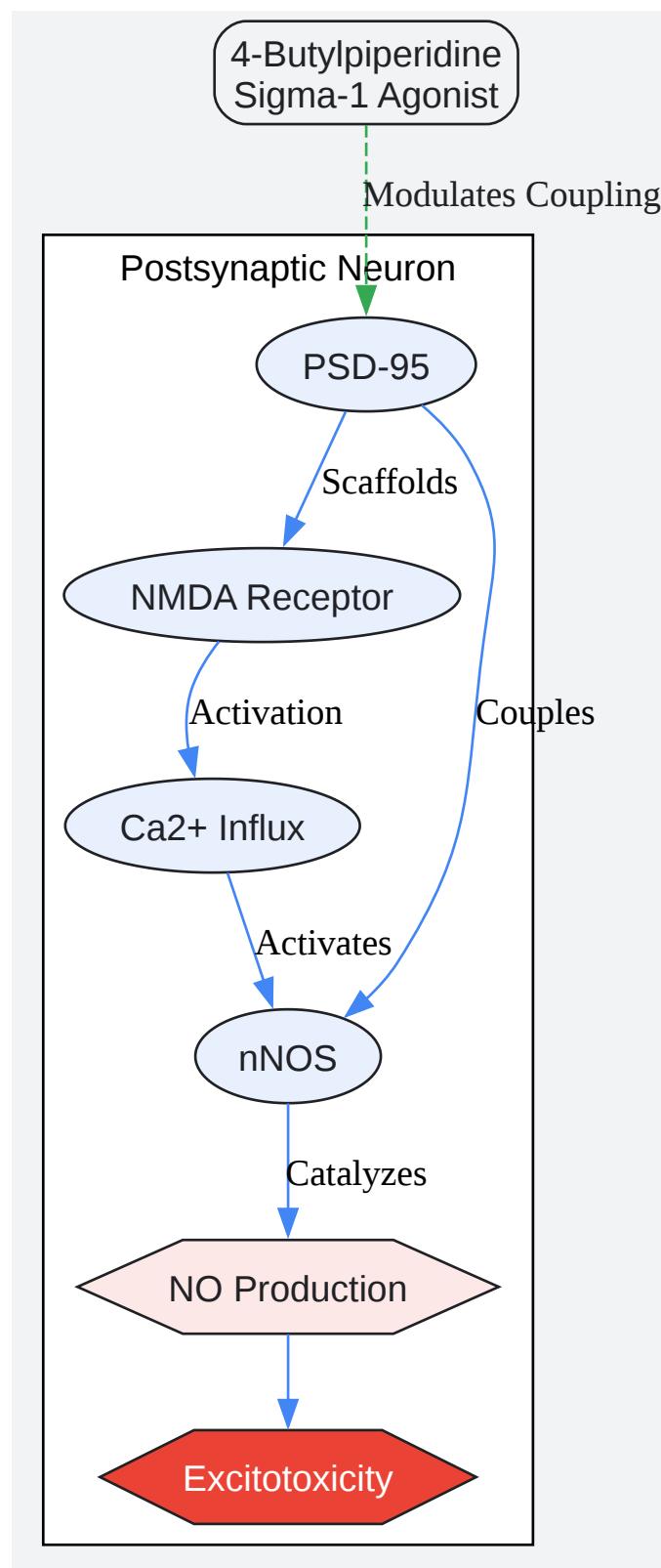
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Caption: Experimental workflow for the discovery of **4-butylpiperidine** derivatives.



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Caption: Simplified signaling pathway of HIV-1 entry and its inhibition by a CCR5 antagonist.



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Caption: Proposed mechanism of neuroprotection by a sigma-1 receptor agonist through modulation of the nNOS-PSD-95 interaction.

Conclusion

The **4-butylpiperidine** scaffold represents a versatile and valuable structural motif in modern drug discovery. Its incorporation into ligands for sigma receptors, CCR5, and T-type calcium channels highlights its potential for the development of novel therapeutics for a range of diseases. The synthetic accessibility of **4-butylpiperidine** derivatives, coupled with the detailed understanding of their structure-activity relationships, provides a solid foundation for further optimization and development. This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering the necessary data, protocols, and conceptual frameworks to advance the exploration of this promising chemical scaffold.

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